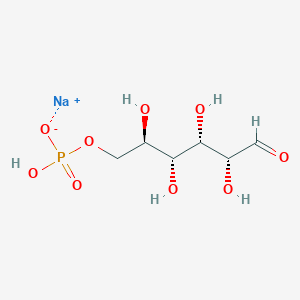

D-グルコース-6-リン酸一ナトリウム塩

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

概要

説明

D-グルコース6-リン酸二ナトリウム塩: は、細胞内のグルコースの一般的な形態であるD-グルコース6-リン酸の二ナトリウム塩形態です。これは細胞代謝において重要な役割を果たし、解糖系とペントースリン酸経路の2つの主要な代謝経路に関与しています。 この化合物は、貯蔵のためにグリコーゲンまたはデンプンに変換することもできます .

科学的研究の応用

Chemistry: D-Glucose 6-phosphate disodium salt is used as a substrate in enzymatic assays to study enzyme kinetics and mechanisms, particularly those involving hexokinase and glucose-6-phosphatase .

Biology: In cellular biology, it is used to investigate metabolic pathways, such as glycolysis and the pentose phosphate pathway. It serves as a key intermediate in the study of carbohydrate metabolism .

Medicine: Clinically, it is used in diagnostic tests for glucose-6-phosphate dehydrogenase deficiency and other metabolic disorders. It also has potential therapeutic applications in managing conditions related to glucose metabolism .

Industry: In the food industry, it is used as a food additive and preservative due to its role in carbohydrate metabolism. It is also employed in the production of biofuels and bioplastics .

作用機序

D-グルコース6-リン酸二ナトリウム塩は、グルコース代謝に関与するさまざまな酵素の基質として役立つことで作用を発揮します。これは、ヘキソキナーゼまたはグルコキナーゼによってリン酸化されてD-グルコース6-リン酸を形成し、これが解糖系またはペントースリン酸経路に入ります。解糖系では、これはさらに代謝されて、アデノシン三リン酸の形でエネルギーを生成します。 ペントースリン酸経路では、これは、ヌクレオチド合成のためのニコチンアミドアデニンジヌクレオチドリン酸とリボース5-リン酸の形で還元当量を生成します .

類似の化合物との比較

類似の化合物:

フルクトース6-リン酸: 解糖系に関与するD-グルコース6-リン酸の異性体。

6-ホスホグルコン酸: ペントースリン酸経路におけるD-グルコース6-リン酸の酸化生成物。

D-グルコース1-リン酸: グルコースの別のリン酸化形態で、グリコーゲン合成と分解に関与しています.

独自性: D-グルコース6-リン酸二ナトリウム塩は、解糖系とペントースリン酸経路の両方における二重の役割のために独特です。 この二重機能により、これは細胞代謝における重要な中間体となり、エネルギーと生合成前駆体の両方を提供します .

生化学分析

Biochemical Properties

D-Glucose-6-Phosphate Monosodium Salt plays a significant role in biochemical reactions. It acts as a competitive and reversible inhibitor of hexokinase, an enzyme that catalyzes the first step in the glycolytic pathway . This compound is also involved in the pentose phosphate pathway, which generates NADPH and pentoses .

Cellular Effects

The effects of D-Glucose-6-Phosphate Monosodium Salt on various types of cells and cellular processes are profound. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been shown to be an energy source for Mycobacterium tuberculosis .

Molecular Mechanism

At the molecular level, D-Glucose-6-Phosphate Monosodium Salt exerts its effects through several mechanisms. It binds to hexokinase, inhibiting its activity and thereby regulating the rate of glycolysis . Additionally, it participates in the pentose phosphate pathway, influencing the production of NADPH and pentoses .

Metabolic Pathways

D-Glucose-6-Phosphate Monosodium Salt is involved in two major metabolic pathways: glycolysis and the pentose phosphate pathway . In glycolysis, it is converted to fructose 6-phosphate by the enzyme phosphoglucose isomerase. In the pentose phosphate pathway, it is oxidized by glucose-6-phosphate dehydrogenase to produce NADPH and pentoses .

準備方法

合成ルートと反応条件: D-グルコース6-リン酸二ナトリウム塩は、ヘキソキナーゼまたはグルコキナーゼ酵素を使用してD-グルコースをリン酸化することにより合成できます。この反応は、アデノシン三リン酸からのリン酸基をD-グルコースの第6炭素に転移させ、D-グルコース6-リン酸を形成します。 次に、リン酸基を水酸化ナトリウムで中和することにより、二ナトリウム塩形態が得られます .

工業生産方法: D-グルコース6-リン酸二ナトリウム塩の工業生産には、通常、収率と効率を高めるために固定化酵素を使用する酵素合成が含まれます。 このプロセスは、最適な酵素活性と製品安定性を確保するために、制御されたpHと温度条件で行われます .

化学反応の分析

反応の種類: D-グルコース6-リン酸二ナトリウム塩は、次のようなさまざまな化学反応を起こします。

酸化: これはペントースリン酸経路で6-ホスホグルコン酸に酸化されます。

異性化: これは、ホスホグルコースイソメラーゼによってフルクトース6-リン酸に変換できます。

一般的な試薬と条件:

酸化: ニコチンアミドアデニンジヌクレオチドリン酸(NADP+)を補酵素として必要とします。

異性化: 生理的pHでホスホグルコースイソメラーゼによって触媒されます。

主な生成物:

酸化: 6-ホスホグルコン酸。

異性化: フルクトース6-リン酸。

加水分解: D-グルコースと無機リン酸.

科学研究への応用

化学: D-グルコース6-リン酸二ナトリウム塩は、酵素動力学と機構、特にヘキソキナーゼとグルコース6-ホスファターゼを含むものを研究するための酵素アッセイにおける基質として使用されます .

生物学: 細胞生物学では、解糖系やペントースリン酸経路などの代謝経路を調査するために使用されます。 これは、炭水化物代謝の研究における重要な中間体として役立ちます .

医学: 臨床的には、グルコース6-リン酸脱水素酵素欠損症やその他の代謝性疾患の診断検査に使用されます。 また、グルコース代謝に関連する状態の管理における潜在的な治療用途があります .

産業: 食品業界では、炭水化物代謝における役割から、食品添加物や保存料として使用されます。 また、バイオ燃料やバイオプラスチックの製造にも使用されます .

類似化合物との比較

Fructose 6-phosphate: An isomer of D-Glucose 6-phosphate, involved in glycolysis.

6-Phosphogluconate: An oxidation product of D-Glucose 6-phosphate in the pentose phosphate pathway.

D-Glucose 1-phosphate: Another phosphorylated form of glucose, involved in glycogen synthesis and breakdown.

Uniqueness: D-Glucose 6-phosphate disodium salt is unique due to its dual role in both glycolysis and the pentose phosphate pathway. This dual functionality makes it a critical intermediate in cellular metabolism, providing both energy and biosynthetic precursors .

特性

CAS番号 |

54010-71-8 |

|---|---|

分子式 |

C6H13NaO9P |

分子量 |

283.13 g/mol |

IUPAC名 |

disodium;[(2R,3R,4S,5R)-2,3,4,5-tetrahydroxy-6-oxohexyl] phosphate |

InChI |

InChI=1S/C6H13O9P.Na/c7-1-3(8)5(10)6(11)4(9)2-15-16(12,13)14;/h1,3-6,8-11H,2H2,(H2,12,13,14);/t3-,4+,5+,6+;/m0./s1 |

InChIキー |

TZQUTLWZPHPOSF-BTVCFUMJSA-N |

SMILES |

C(C(C(C(C(C=O)O)O)O)O)OP(=O)(O)[O-].[Na+] |

異性体SMILES |

C([C@H]([C@H]([C@@H]([C@H](C=O)O)O)O)O)OP(=O)(O)O.[Na] |

正規SMILES |

C(C(C(C(C(C=O)O)O)O)O)OP(=O)(O)O.[Na] |

Key on ui other cas no. |

54010-71-8 |

物理的記述 |

White crystalline solid; [Sigma-Aldrich MSDS] |

関連するCAS |

3671-99-6 112898-35-8 54010-71-8 |

同義語 |

G6P; Sodium Glucose-6-Phosphate |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does the presence of G-6-P impact bacterial activity in estuarine systems?

A1: Research suggests that G-6-P serves as a readily available phosphorus source for bacteria in estuarine environments. Experiments utilizing G-6-P in a plug-flow microcosm revealed its near-complete utilization by bacteria within a short timeframe (3 days). This uptake led to a corresponding increase in dissolved inorganic phosphorus (DIP) concentrations in the water column. [] This suggests that labile organic phosphorus compounds like G-6-P can be quickly metabolized by bacteria, releasing inorganic phosphorus back into the system.

Q2: Does the addition of G-6-P to estuarine systems overwhelm the buffering capacity of suspended particulate matter (SPM)?

A2: Unlike more refractory phosphorus compounds like phytic acid, the addition of G-6-P to both ultra-pure water and river water resulted in a significantly lower buffering capacity of the SPM. [] This implies that while SPM can effectively buffer against additions of certain phosphorus forms, its ability to mitigate the impacts of labile organic phosphorus additions like G-6-P is limited. Consequently, additions of G-6-P to estuarine systems may lead to more pronounced and rapid changes in phosphorus dynamics compared to less bioavailable forms.

Q3: What analytical methods were used to determine the concentration of G-6-P and its transformation products in these studies?

A3: The research employed segmented flow analysis (SFA) to quantify both inorganic and organic phosphorus species in water samples. [, ] This automated technique offers high sensitivity and precision for determining phosphorus concentrations in natural waters. To distinguish between organic and inorganic forms, autoclaving was implemented to convert organic phosphorus to DIP, allowing for the calculation of DOP by difference. Notably, the researchers optimized the autoclaving procedure to ensure high recoveries of various organic phosphorus compounds, including G-6-P, exceeding 90% recovery. [] This rigorous approach ensured accurate quantification of G-6-P and its transformation products throughout the experiments.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[(Z)-but-2-en-2-yl]-trimethylsilane](/img/structure/B162637.png)

![(4aR,6aR,6aS,6bR,10S,12aR,14bR)-10-[(2S,3R,4S,5S)-4-acetyloxy-3,5-dihydroxyoxan-2-yl]oxy-2,6a,6b,9,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-2,4a-dicarboxylic acid](/img/structure/B162651.png)

![1-[(4-fluorophenyl)methyl]-1H-indazole-3-carboxylic acid](/img/structure/B162652.png)